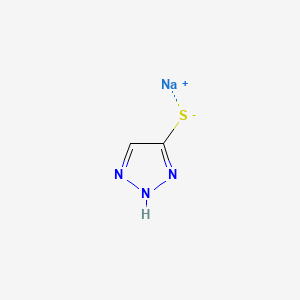

Sodium 1,2,3-triazole-5-thiolate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Sodium 1,2,3-triazole-5-thiolate is a chemical compound with the molecular formula C₂H₄N₃NaS and a molecular weight of 125.12 g/mol . It is known for its yellowish to beige powder form and is used in various chemical reactions and applications . This compound is particularly notable for its role in the preparation of cephem derivatives, which are used as anti-Helicobacter pylori agents .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Sodium 1,2,3-triazole-5-thiolate can be synthesized through various methods. One common approach involves the reaction of 1H-4-mercapto-1,2,3-triazole monosodium salt with pyridine in dichloromethane . The reaction is typically carried out under controlled conditions to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The compound is then purified and crystallized to achieve the desired quality for various applications .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The thiolate anion exhibits strong nucleophilic character, facilitating Sₙ2 reactions with alkyl halides, α-bromo lactones, and activated aromatic systems.

Example 1: Synthesis of Thioether Derivatives

Reaction with α-bromo-γ-butyrolactone in ethanol/acetic acid yields 3-((1H-1,2,4-triazol-3-yl)thio)dihydrofuran-2(3H)-one (3 ) via nucleophilic substitution (Scheme 1). Kinetic studies show completion within 15 minutes under reflux .

Example 2: Thioacetamide-Triazole (TAT) Synthesis

Treatment with bromoethyl thioethers forms antimicrobial TAT analogs (e.g., 7–22 ), achieving yields of 45–92% (Table 1). The reaction proceeds via displacement of bromide, confirmed by LC-MS and ¹H NMR .

| Substrate | Product | Yield (%) | Conditions |

|---|---|---|---|

| α-Bromo-γ-butyrolactone | Compound 3 | 85 | EtOH, AcOH, 15 min reflux |

| Bromoethyl thioether | TAT analogs (7–22 ) | 45–92 | DMF, 60°C, 2–4 h |

Coordination Chemistry and Metal Complexation

The thiolate group binds to transition metals, forming stable complexes with applications in catalysis and corrosion inhibition.

Copper Complexation

In aqueous media, Cu⁺ ions coordinate with the thiolate sulfur and triazole nitrogen, forming a six-membered intermediate during Cu-catalyzed azide-alkyne cycloaddition (CuAAC). This activates azides for regioselective 1,4-triazole synthesis .

Corrosion Inhibition

Adsorption on steel surfaces follows the Langmuir isotherm, with inhibition efficiency (IE) reaching 85.5% in 1 M HCl (Table 2). The mechanism involves electron donation from sulfur and π-electrons of the triazole ring .

| Metal | Medium | Conc. (ppm) | IE (%) |

|---|---|---|---|

| Mild steel | 1 M HCl | 1760 | 85.5 |

| Copper | 0.05 M H₂SO₄ | 580 | 62.95 |

Cycloaddition and Click Chemistry

Sodium 1,2,3-triazole-5-thiolate participates in Huisgen cycloaddition under Cu(I) catalysis, forming 1,4-disubstituted triazoles. For example, reaction with terminal alkynes and azides in PEG/water achieves 100% yield within 12 hours at room temperature .

Mechanistic Pathway

-

Coordination : Thiolate stabilizes Cu(I) via sulfur-metal bonding.

-

Azide Activation : Cu(I) polarizes the azide N₃⁻ group.

-

Cyclization : Alkyne inserts into the Cu-azide complex, forming a six-membered transition state.

Thiol-Disulfide Exchange

Under oxidative conditions (e.g., H₂O₂, I₂), the thiolate undergoes oxidation to form disulfide-linked dimers. This reactivity is exploited in polymer cross-linking and redox-responsive drug delivery systems .

Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

Sodium 1,2,3-triazole-5-thiolate and its derivatives have been extensively studied as effective corrosion inhibitors for metals and their alloys. The mechanism of action typically involves adsorption onto the metal surface, where the heteroatoms and π-electrons of the triazole structure interact with the metal substrate, forming a protective layer.

Key Findings:

- Efficiency: Research indicates that 1,2,3-triazole derivatives exhibit significant corrosion inhibition efficiencies (IEs) for metals such as steel, copper, and aluminum in acidic environments .

- Mechanism: The compounds act by forming a protective film on the metal surface, which reduces the rate of corrosion by blocking access to corrosive agents .

- Hybrid Systems: The encapsulation of these inhibitors in microcapsules has shown promise for controlled release and enhanced effectiveness in protective coatings .

Coordination Chemistry

This compound serves as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals makes it valuable in synthesizing metal-organic frameworks (MOFs) and other coordination compounds.

Applications:

- Metal Complexes: The compound has been used to coordinate with metals such as Ni(II), Pd(II), Pt(II), and Co(III), leading to the formation of various complexes that are characterized by techniques such as X-ray diffraction (XRD) .

- Synthetic Routes: New synthetic methods have been developed to enhance the coordination behavior of triazole derivatives, allowing for better control over the properties of the resulting complexes .

Agrochemicals

The unique structure of this compound lends itself well to applications in agrochemicals. Its derivatives are being explored for use as pesticides and herbicides.

Benefits:

- Biological Activity: Triazoles are known for their antifungal properties and are being investigated as potential agents against plant pathogens .

- Synthesis of Active Ingredients: The compound can be utilized as a building block in the synthesis of various agrochemical formulations that require specific biological activity .

Material Science

In material science, this compound is recognized for its role in developing advanced materials with specific functionalities.

Applications:

- OLEDs: The compound is being studied for its potential use in organic light-emitting diodes (OLEDs) due to its electronic properties .

- Surfactants: Its ability to modify surface properties makes it suitable for use as a surfactant in various formulations .

Summary Table of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Corrosion Inhibition | Protects metals from corrosion | Forms protective films; effective in acidic media |

| Coordination Chemistry | Ligand for metal complexes | Enhances stability and functionality of complexes |

| Agrochemicals | Pesticides and herbicides | Antifungal properties; active ingredient synthesis |

| Material Science | OLEDs and surfactants | Improves electronic properties; modifies surfaces |

Wirkmechanismus

The mechanism of action of Sodium 1,2,3-triazole-5-thiolate involves its interaction with specific molecular targets. For instance, in its antibacterial role, the compound may inhibit bacterial enzymes or disrupt cell wall synthesis . The exact pathways and molecular targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Sodium 1H-1,2,3-triazole-4-thiolate: A similar compound with slight structural differences.

1,2,4-Triazole: Another triazole derivative with different chemical properties and applications.

5-Methyl-1H-benzotriazole: A benzotriazole derivative used in various industrial applications.

Uniqueness

Sodium 1,2,3-triazole-5-thiolate is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and applications. Its ability to form cephem derivatives and its potential antibacterial properties make it particularly valuable in both research and industrial contexts .

Biologische Aktivität

Sodium 1,2,3-triazole-5-thiolate (CAS 59032-27-8) is a compound that has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, antifungal, anticancer properties, and potential applications in various fields.

Overview of 1,2,3-Triazoles

1,2,3-Triazoles are five-membered nitrogen-containing heterocycles known for their pharmacological properties. The presence of the triazole ring enhances the bioactivity of compounds by enabling interactions with biological targets through hydrogen bonding and dipole-dipole interactions. This compound is a derivative that incorporates a thiol group, which may further enhance its reactivity and biological potential.

Antibacterial Activity

Numerous studies have demonstrated the antibacterial properties of this compound and related compounds. Research indicates that triazole derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 4 μg/mL | |

| Escherichia coli | 8 μg/mL | |

| Pseudomonas aeruginosa | 16 μg/mL |

These findings suggest that this compound could be a promising candidate for developing new antibacterial agents.

Antifungal Activity

The antifungal efficacy of this compound has also been investigated. Triazoles are well-known for their ability to inhibit fungal growth by interfering with ergosterol biosynthesis.

Table 2: Antifungal Activity of this compound

| Fungal Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Candida albicans | 12 μg/mL | |

| Aspergillus niger | 10 μg/mL |

These results indicate that this compound possesses significant antifungal properties and may be useful in treating fungal infections.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. The compound has been shown to induce apoptosis in various cancer cell lines.

Case Study: Anticancer Activity

In a study involving human breast cancer cells (MCF-7), this compound demonstrated dose-dependent cytotoxicity:

- IC50 Value : 15 μM after 24 hours of treatment.

- Mechanism: Induction of reactive oxygen species (ROS) leading to apoptosis via the mitochondrial pathway.

This suggests that this compound could serve as a lead compound in anticancer drug development.

Structure-Activity Relationship (SAR)

The structure of this compound allows for modifications that can enhance its biological activity. The thiol group at position five is crucial for its reactivity and interaction with biological targets.

Key Points in SAR:

- Thiol Group : Enhances reactivity and potential for forming disulfide bonds.

- Substituents on Triazole Ring : Altering substituents can modulate potency against specific pathogens or cancer cells.

Eigenschaften

CAS-Nummer |

59032-27-8 |

|---|---|

Molekularformel |

C2H6N3NaO2S |

Molekulargewicht |

159.15 g/mol |

IUPAC-Name |

sodium;2H-triazole-4-thiolate;dihydrate |

InChI |

InChI=1S/C2H3N3S.Na.2H2O/c6-2-1-3-5-4-2;;;/h1H,(H2,3,4,5,6);;2*1H2/q;+1;;/p-1 |

InChI-Schlüssel |

RZLGEIPBTHKAGX-UHFFFAOYSA-M |

SMILES |

C1=NNN=C1[S-].[Na+] |

Kanonische SMILES |

C1=NNN=C1[S-].O.O.[Na+] |

Piktogramme |

Irritant; Health Hazard; Environmental Hazard |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.